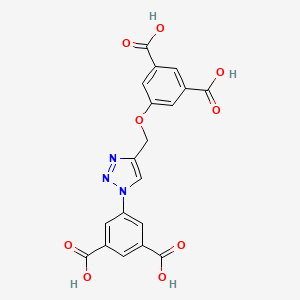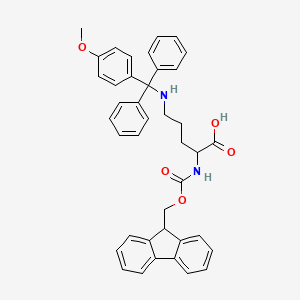
Fmoc-L-Orn(Mmt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Orn(Mmt)-OH is a derivative of the amino acid ornithine, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a monomethoxytrityl (Mmt) group at the side chain. This compound is commonly used in peptide synthesis due to its ability to protect the amino and side chain groups, allowing for selective deprotection and subsequent reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Orn(Mmt)-OH typically involves the protection of the amino group of L-ornithine with the Fmoc group and the side chain amino group with the Mmt group. The process generally follows these steps:
Protection of the α-amino group: The α-amino group of L-ornithine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the side chain amino group: The side chain amino group is protected by reacting it with monomethoxytrityl chloride (Mmt-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Orn(Mmt)-OH undergoes several types of reactions, including:
Deprotection reactions: Removal of the Fmoc group using a base like piperidine and removal of the Mmt group using an acid like trifluoroacetic acid (TFA).
Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Mmt removal.
Coupling: HBTU and DIPEA for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Scientific Research Applications
Fmoc-L-Orn(Mmt)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including cosmetics and diagnostics.
Mechanism of Action
The mechanism of action of Fmoc-L-Orn(Mmt)-OH involves the selective protection and deprotection of amino groups, allowing for the stepwise synthesis of peptides. The Fmoc group protects the α-amino group, preventing unwanted reactions, while the Mmt group protects the side chain amino group. These protective groups can be selectively removed under specific conditions, enabling the formation of peptide bonds at desired positions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Orn(Mmt)-OH but with a tert-butyloxycarbonyl (Boc) group protecting the side chain amino group.
Fmoc-L-Arg(Pbf)-OH: Contains a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protecting the side chain guanidino group.
Uniqueness
This compound is unique due to the combination of Fmoc and Mmt protective groups, which provide selective protection and deprotection capabilities, making it highly useful in complex peptide synthesis.
Properties
Molecular Formula |
C40H38N2O5 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methoxyphenyl)-diphenylmethyl]amino]pentanoic acid |
InChI |
InChI=1S/C40H38N2O5/c1-46-31-24-22-30(23-25-31)40(28-13-4-2-5-14-28,29-15-6-3-7-16-29)41-26-12-21-37(38(43)44)42-39(45)47-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44) |
InChI Key |
IZNIVWXIXGXKJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


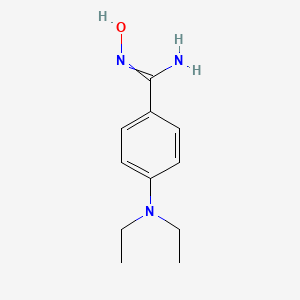
![N-(3-chloro-4-fluorobenzyl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156437.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B15156445.png)
![2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one](/img/structure/B15156448.png)
![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B15156452.png)
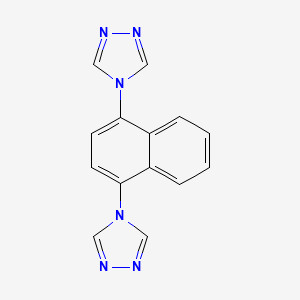
![2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid](/img/structure/B15156459.png)
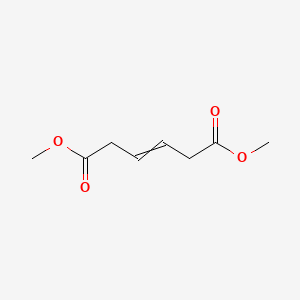
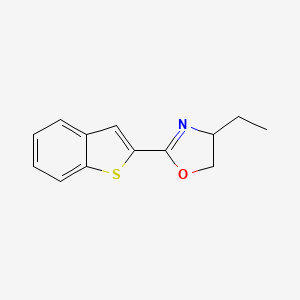
![copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate](/img/structure/B15156506.png)
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
